molecular formula C9H11NO3 B8526395 2-Acetoxymethyl-5-methoxypyridine

2-Acetoxymethyl-5-methoxypyridine

Cat. No. B8526395
M. Wt: 181.19 g/mol
InChI Key: MBCWGLWTUUITAZ-UHFFFAOYSA-N
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Description

2-Acetoxymethyl-5-methoxypyridine is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Acetoxymethyl-5-methoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetoxymethyl-5-methoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Acetoxymethyl-5-methoxypyridine

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

(5-methoxypyridin-2-yl)methyl acetate

InChI

InChI=1S/C9H11NO3/c1-7(11)13-6-8-3-4-9(12-2)5-10-8/h3-5H,6H2,1-2H3

InChI Key

MBCWGLWTUUITAZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=NC=C(C=C1)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5-Methoxy-2-methyl-pyridine 1-oxide (9.25 g, 66.5 mmol) was suspended in acetic anhydride (31 ml) under an argon atmosphere. The mixture was heated to ca.115° C. and this temperature was maintained for a further 5 h and the mixture turned black. Ethanol (2.5 ml) was added and the mixture was concentrated under reduced pressure. The residue was taken up in ethyl acetate and washed with 10% K2CO3 and water. The aqueous phases were back extracted with ethyl acetate and the combined organic phases were dried (MgSO4) filtered and concentrate under reduced pressure. The crude oil was purified using Kugelrohr distillation (90-100° C./0.1 mbar) yielding a colorless oil: 10.7 g (80%); 1H NMR (CDCl3) δ 2.13 (s, 3H), 3.86 (s, 3H), 5.16 (s, 2H), 7.18-7.31 (m, 2H), 8.30 (d, 1H) MS: m/e=181.2 (M), 138.0 (M−COCH3)
Quantity
9.25 g
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reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
( M )
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0 (± 1) mol
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reactant
Reaction Step Three
[Compound]
Name
M−COCH3
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0 (± 1) mol
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Reaction Step Four
Quantity
31 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

The crude N-oxide product obtained above (13.5 g.) was then placed in acetic anhydride (100 ml.) and heated on a steam bath for a period of three hours. The excess anhydride was thereafter removed by means of distillation and the liquid residue so obtained was fractionally distilled to give pure 2-acetoxymethyl-5-methoxypyridine (yield, 6.6 g.), b.p. 148°-150° C./12 mm. Hg. This particular product was then hydrolyzed by heating same on a steam bath while in concentrated hydrochloric acid for a period of four hours. Evaporation of the resulting reaction solution then gave crude 2-hydroxymethyl-5-methoxypyridine as the residue.
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0 (± 1) mol
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reactant
Reaction Step One
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100 mL
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Reaction Step Two

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